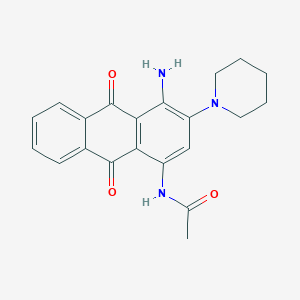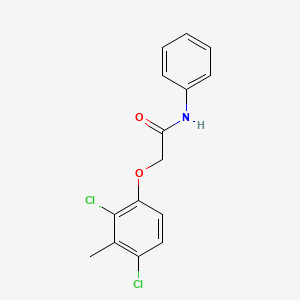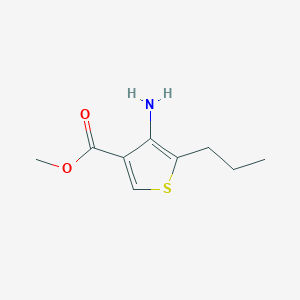![molecular formula C10H13NO2 B14425118 Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- CAS No. 81626-21-3](/img/structure/B14425118.png)
Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- is a specialized organic compound that belongs to the class of formamides. Formamides are amides derived from formic acid and are known for their diverse applications in various fields, including chemistry, biology, and industry . This particular compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a phenylethyl group attached to the formamide backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- typically involves the reaction of formamide with a chiral alcohol, such as (1R,2S)-2-hydroxy-1-methyl-2-phenylethanol. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of formamides generally involves the carbonylation of ammonia or the aminolysis of esters. For this specific compound, the process may include additional steps to introduce the chiral centers and the phenylethyl group, ensuring the correct stereochemistry is achieved .
Analyse Des Réactions Chimiques
Types of Reactions: Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The formamide group can be reduced to form an amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the formamide group can participate in nucleophilic and electrophilic reactions, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
Dimethylformamide (DMF): A widely used solvent in organic synthesis with similar properties but lacks the chiral centers and phenylethyl group.
N-Methylformamide (NMF): Another formamide derivative used in industrial applications but with different functional groups.
Uniqueness: Formamide, N-[(1R,2S)-2-hydroxy-1-methyl-2-phenylethyl]- is unique due to its chiral centers and the presence of a phenylethyl group, which imparts specific chemical and biological properties not found in simpler formamides .
Propriétés
Numéro CAS |
81626-21-3 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]formamide |
InChI |
InChI=1S/C10H13NO2/c1-8(11-7-12)10(13)9-5-3-2-4-6-9/h2-8,10,13H,1H3,(H,11,12)/t8-,10-/m1/s1 |
Clé InChI |
QFNZWJWWABAZNV-PSASIEDQSA-N |
SMILES isomérique |
C[C@H]([C@H](C1=CC=CC=C1)O)NC=O |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1,3-Benzothiazol-2-yl)sulfanyl]acetyl chloride](/img/structure/B14425045.png)
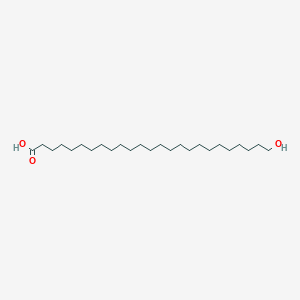
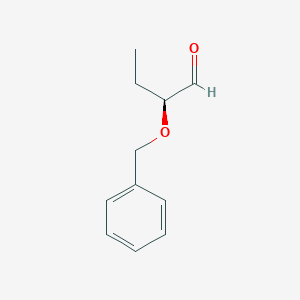
![(Z)-oxido-phenyl-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14425061.png)
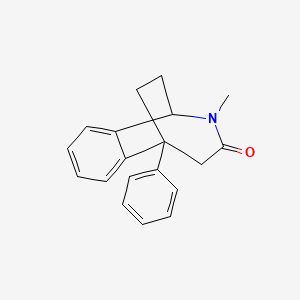
![2-Hydroxy-N-(2-methylphenyl)-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14425074.png)
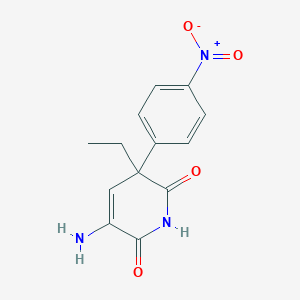
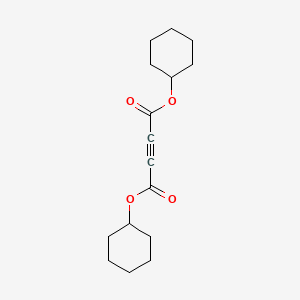
![Ethyl 2-[1-(butylamino)ethylidene]hexanoate](/img/structure/B14425088.png)

